1,5-Dioxaspiro[5.5]undecane-2,4-dione
Description
The Significance of Spirocyclic Frameworks in Contemporary Organic Chemistry
Spiocyclic frameworks, characterized by at least two molecular rings sharing a single common atom, are prominent structural motifs in organic chemistry. wikipedia.org These frameworks are not merely chemical curiosities but are integral to a wide array of natural products and medicinally significant compounds. nih.gov The defining feature of spiro compounds is the spiro atom, a quaternary carbon in carbocyclic systems, which connects the rings. wikipedia.org This unique arrangement imparts a distinct three-dimensional architecture, influencing the molecule's conformational rigidity and flexibility. nih.govnih.gov
The rigid yet adaptable nature of spirocycles makes them attractive scaffolds in drug discovery. nih.govnih.gov They offer a balance that can circumvent the absorption and permeability issues sometimes associated with more flexible, linear molecules, while being more adaptable to protein binding sites than flat aromatic systems. nih.gov The constrained spatial orientation of substituents on a spirocyclic core allows for precise tuning of interactions with biological targets, potentially enhancing selectivity and reducing off-target effects. nih.gov Consequently, the discovery and synthesis of novel spirocyclic compounds are burgeoning areas of research, with a notable increase in the identification of spirocyclic natural products in recent years. nih.gov These natural products, in turn, inspire the design of new scaffolds for drug screening and development. nih.gov
Historical and Current Perspectives on Meldrum's Acid Derivatives
Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, was first synthesized in 1908 by Andrew Norman Meldrum. nih.govwikipedia.org Initially, its structure was misidentified due to its unusually high acidity (pKa of 4.97), a property that makes it comparable to monobasic acids despite lacking a carboxylic acid group. wikipedia.org The correct 1,3-dioxane (B1201747) structure was established in 1948. nih.govwikipedia.org This high acidity is attributed to the unique conformational strain that destabilizes the C-H bond at the 5-position, facilitating deprotonation. wikipedia.org
Meldrum's acid and its derivatives are versatile and readily accessible building blocks in organic synthesis. nih.govclockss.org The active methylene (B1212753) group at the C-5 position is susceptible to electrophilic attack, allowing for a variety of modifications such as alkylation and acylation. wikipedia.orgclockss.org Furthermore, the carbonyl groups at C-4 and C-6 are sensitive to nucleophilic attack, leading to unique ring-opening reactions. clockss.orgmdpi.com These characteristics have made Meldrum's acid derivatives key intermediates in the synthesis of a wide range of compounds, including natural products and biologically active molecules. nih.govmdpi.com They are frequently employed in multicomponent reactions and Knoevenagel condensations to generate diverse molecular architectures. nih.govuitm.edu.mywikipedia.org The arylidene derivatives of Meldrum's acid, in particular, are important precursors for various functional molecules like epoxides, carboxylic acids, and aldehydes. mdpi.com
The Unique Role of 1,5-Dioxaspiro[5.5]undecane-2,4-dione as a Synthetic Scaffold and Research Target
This compound is a specific derivative of Meldrum's acid that incorporates a spirocyclic framework. This compound is synthesized from the condensation of malonic acid and cyclohexanone (B45756). nih.govnih.gov It serves as a valuable synthetic intermediate, combining the reactivity of the Meldrum's acid moiety with the structural features of a spirocycle.
The presence of the spiro-linked cyclohexane (B81311) ring provides a level of conformational rigidity and steric bulk that can influence the stereochemical outcome of reactions. The 1,3-dioxane ring of this compound can adopt various conformations, such as a distorted envelope or boat, while the cyclohexane ring typically assumes a chair conformation. nih.govresearchgate.netresearchgate.net
This compound readily undergoes Knoevenagel condensation with various aldehydes and other reagents to produce a range of substituted derivatives. uitm.edu.myresearchgate.net These reactions are fundamental to creating more complex molecules with potential applications in materials science and medicinal chemistry. For instance, derivatives of this compound have been synthesized and characterized for their structural and photophysical properties. researchgate.net The ability to functionalize this scaffold at the C-3 position allows for the introduction of diverse chemical groups, leading to the synthesis of novel spiro compounds, including those containing additional heteroatoms like nitrogen. researchgate.net The synthesis of spiro-barbiturates from this scaffold highlights its utility in creating compounds with potential biological activity. nih.govrsc.org
Interactive Data Table: Properties of this compound Derivatives
| Derivative Name | Molecular Formula | Crystal System | Space Group | Reference |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C20H22O7 | Orthorhombic | Pna21 | researchgate.net |
| 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C20H22O7 | Triclinic | P-1 | researchgate.net |
| 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C18H20O4 | Monoclinic | Cc | researchgate.net |
| 3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C17H19NO4 | Triclinic | P-1 | researchgate.net |
| 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C14H14O5 | nih.gov | ||
| 3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C16H12Cl2O4 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7-6-8(11)13-9(12-7)4-2-1-3-5-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREXLBOGQIUZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359090 | |
| Record name | 1,5-dioxaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1658-27-1 | |
| Record name | 1,5-dioxaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,5 Dioxaspiro 5.5 Undecane 2,4 Dione and Its Derivatives
Classical Synthetic Approaches to the 1,5-Dioxaspiro[5.5]undecane-2,4-dione Core
The foundational methods for synthesizing the this compound scaffold have traditionally relied on well-established condensation reactions. These methods are valued for their reliability and the accessibility of starting materials.
Condensation Reactions Utilizing Meldrum's Acid and Cyclohexanone (B45756) Derivatives
A primary and efficient route to this compound involves the reaction of cyclohexanone with malonic acid in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. nih.govnih.gov This process first forms the spiro compound, which can then be further reacted. For instance, subsequent reaction with an appropriate aldehyde, such as 4-methoxybenzaldehyde (B44291) or 2,4-dichlorobenzaldehyde (B42875), in ethanol (B145695) yields the corresponding benzylidene derivatives. nih.govnih.gov
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a key reagent in organic synthesis and can be prepared from malonic acid and acetone. orgsyn.org It serves as a precursor in various condensation reactions. nih.gov For example, the Knoevenagel condensation of Meldrum's acid with aldehydes, a reaction often catalyzed by bases like piperidine (B6355638) or glycine, is a common strategy. nih.govresearchgate.net
Table 1: Synthesis of this compound Derivatives via Condensation
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| Cyclohexanone | Malonic acid | Acetic anhydride, Sulfuric acid | This compound | nih.govnih.gov |
| This compound | 4-Methoxybenzaldehyde | Ethanol | 3-(4-Methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | nih.gov |
| This compound | 2,4-Dichlorobenzaldehyde | Ethanol | 3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | nih.gov |
Knoevenagel Condensation Strategies for 3-Substituted 1,5-Dioxaspiro[5.5]undecane-2,4-diones
The Knoevenagel condensation is a versatile tool for introducing substituents at the 3-position of the this compound core. This reaction typically involves the condensation of the active methylene (B1212753) group of the dione (B5365651) with an aldehyde or ketone. For example, reacting this compound with various benzaldehydes in ethanol can produce a range of 3-arylmethylene derivatives. researchgate.net The synthesis of compounds like 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione and 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has been achieved through this method. researchgate.net
One-Pot and Multicomponent Reactions for Spirocyclic Construction
Modern synthetic strategies increasingly favor one-pot and multicomponent reactions (MCRs) due to their efficiency in building complex molecules from simple precursors in a single step, which avoids the isolation of intermediates. nih.gov These reactions are particularly valuable for constructing spirocyclic frameworks. nih.govdiva-portal.org
An example is the three-component reaction involving anilines, aldehydes, and barbituric acids, catalyzed by L-proline in an aqueous medium, to yield spirocyclic dione derivatives. researchgate.net Another approach is the Ugi four-component condensation of cycloalkanones, carboxylic acids, cyclohexyl isocyanide, and aminoacetaldehyde dimethyl acetal, which, after acid-catalyzed deprotection and cyclization, affords spirocyclic dihydropyrazin-2(1H)-ones. researchgate.net Furthermore, a Lewis acid-catalyzed three-component reaction of isatin (B1672199) with two different 1,3-dicarbonyl compounds can efficiently produce spirooxindole pyranochromenedione derivatives. acs.org The synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones has been achieved through a one-pot reaction between diarylideneacetones and barbituric acid. researchgate.net
Advanced and Stereoselective Synthetic Pathways
The development of stereoselective methods has been crucial for accessing chiral this compound derivatives, which are of significant interest due to the prevalence of chiral spiroketal structures in bioactive natural products. dntb.gov.uanih.gov
Enantioselective Synthesis of Chiral this compound Derivatives
The creation of chiral spiroketals often involves asymmetric synthesis, where a chiral catalyst or auxiliary is used to control the stereochemical outcome of the reaction. While methods for the enantioselective construction of these compounds are still developing, some successful strategies have emerged. dntb.gov.uanih.gov For instance, the synthesis of 1,5-dioxaspiro[5.5]undecan-3-one, a related spirocyclic ketone, has been reported and serves as a valuable building block. nih.govresearchgate.net This ketone can be synthesized from 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane. nih.gov
Asymmetric Catalysis in Spiroketal and Spirocyclic Dione Formation
Asymmetric catalysis offers a powerful approach to synthesizing enantiomerically enriched spiroketals and spirocyclic diones. researchgate.net A notable example is the use of a bifunctional aminothiourea catalyst to mediate an intramolecular hemiacetalization/oxy-Michael addition cascade, which results in highly enantioselective formation of spiroketal structures. dntb.gov.uanih.govresearchgate.netscilit.com This method provides access to spiroketal frameworks with alkyl groups at the 2-position, a common feature in insect pheromones. dntb.gov.uanih.gov
Furthermore, asymmetric domino three-component Knoevenagel-Diels-Alder reactions, catalyzed by organoamine catalysts like 9-amino-9-deoxy-epi-quinine, have been used to synthesize multi-substituted spiro researchgate.netresearchgate.netundecane-1,5,9-triones with high diastereoselectivity and enantioselectivity. researchgate.net The stereochemistry of 3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane derivatives has been studied, revealing how the position of substituents on the cyclohexane (B81311) ring influences the stereoisomerism of the spiro skeleton. researchgate.net
Table 2: Advanced and Stereoselective Synthetic Approaches
| Method | Catalyst/Reagent | Product Type | Key Feature | Reference |
| Intramolecular Hemiacetalization/Oxy-Michael Addition | Bifunctional aminothiourea | Chiral spiroketals | High enantioselectivity | dntb.gov.uanih.govresearchgate.netscilit.com |
| Asymmetric Knoevenagel-Diels-Alder Reaction | 9-Amino-9-deoxy-epi-quinine | Multi-substituted spiro researchgate.netresearchgate.netundecane-1,5,9-triones | High diastereoselectivity and enantioselectivity | researchgate.net |
Domino and Cascade Reaction Sequences Leading to Polyfunctionalized Spiro[5.5]undecanes
Domino reactions, also referred to as cascade or tandem reactions, are highly efficient chemical processes where multiple consecutive reactions occur in a single step without the need to isolate intermediates or change reaction conditions. wikipedia.org This approach is valued for its high atom economy, reduction in waste, and ability to rapidly construct complex molecular architectures from simple starting materials. wikipedia.orgnih.gov Such sequences are initiated by a single chemical event, which creates a new functionality that spontaneously triggers the subsequent transformation. wikipedia.org
A notable example is the development of a domino autocatalytic reaction for synthesizing polyfunctionalized spiro[5.5]undecane derivatives. rsc.org In this process, a reaction between imines and Meldrum's acid under acidic conditions yields polycyclic spiro[5.5]undecane-1,5,9-triones and dispiro[4.2.5.2]pentadecane-9,13-diones with significant diastereoselectivity. rsc.org A key feature of this reaction is the in-situ generation of acetohydrazide as a by-product, which then acts as an autocatalyst for the reaction, a novel finding in this context. rsc.org The mechanism involves the cleavage of the N-N bond in the imines and the decomposition of Meldrum's acid. rsc.org
Table 1: Examples of Polyfunctionalized Spiro[5.5]undecanes Synthesized via Domino Reaction
| Starting Imine | Starting Dicarbonyl | Product Structure | Yield (%) | Diastereoselectivity (d.r.) |
|---|---|---|---|---|
| N'-(4-chlorobenzylidene)acetohydrazide | Meldrum's acid | 3-(4-chlorophenyl)-7,7-dimethyl-2-aza-spiro[5.5]undecane-1,5,9-trione | 90 | >99:1 |
| N'-(4-methylbenzylidene)acetohydrazide | Meldrum's acid | 7,7-dimethyl-3-(p-tolyl)-2-aza-spiro[5.5]undecane-1,5,9-trione | 84 | >99:1 |
| N'-(4-methoxybenzylidene)acetohydrazide | Meldrum's acid | 3-(4-methoxyphenyl)-7,7-dimethyl-2-aza-spiro[5.5]undecane-1,5,9-trione | 82 | >99:1 |
| N'-benzylideneacetohydrazide | Meldrum's acid | 7,7-dimethyl-3-phenyl-2-aza-spiro[5.5]undecane-1,5,9-trione | 79 | >99:1 |
Data sourced from a study on domino autocatalytic reactions. rsc.org
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the synthesis of complex molecules like this compound and its analogs. This philosophy encourages the use of methods that reduce or eliminate the use and generation of hazardous substances. alfa-chemistry.com Key aspects include improving atom economy, employing safer solvents and reagents, increasing energy efficiency, and utilizing catalytic processes over stoichiometric ones. nih.govalfa-chemistry.com
Electrosynthetic Methods for Spiroketal Analogs
Electroorganic synthesis represents a significant advancement in green chemistry, as it replaces hazardous chemical oxidants and reductants with electric current, thereby reducing waste and energy costs. researchgate.netconsensus.app This technique offers a powerful and sustainable platform for constructing complex molecules. researchgate.net
A prime example is the "eSpiro" method, a novel electrosynthetic route for the scalable and sustainable production of spiroketals. rsc.orggre.ac.uk This approach involves the anodic oxidation of malonic acids. rsc.org The reaction proceeds through a sequential Hofer-Moest decarboxylation, which is then followed by a Brønsted acid-mediated cyclization to form the spiroketal ring system. rsc.orggre.ac.uk The eSpiro method provides a metal- and mercury-free alternative to traditional acid-catalyzed or transition-metal-mediated cyclizations, achieving high yields with a broad tolerance for various functional groups. rsc.org
Development of Metal-Free and Co-Catalyst Free Catalytic Systems
The development of synthetic routes that avoid heavy or toxic metal catalysts is a central goal of green chemistry. The aforementioned eSpiro electrosynthesis is a prominent example of a metal-free system for generating spiroketals. rsc.orggre.ac.uk
Furthermore, some syntheses of this compound derivatives rely on non-metallic catalysts. For instance, the initial formation of the parent dione can be achieved through the reaction of cyclohexanone and malonic acid in the presence of acetic anhydride and a strong acid catalyst like sulfuric acid. nih.govnih.gov While sulfuric acid is a hazardous substance, this method avoids the use of transition metal catalysts. Another innovative approach is the domino reaction that generates spiro[5.5]undecanes, which uniquely utilizes a reaction by-product, acetohydrazide, as an in-situ generated autocatalyst, thereby eliminating the need for any external catalyst, metal or otherwise. rsc.org
Exploration of Eco-Friendly Reagents and Solvents in this compound Synthesis
The choice of solvents and reagents is critical for the environmental impact of a synthetic process. nih.gov In the synthesis of derivatives of this compound, there is evidence of the use of greener solvents. For example, the preparation of compounds like 3-(4-fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione and 3-(4-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves a Knoevenagel condensation. nih.govnih.gov This step is often carried out using ethanol as the solvent, which is considered a more environmentally benign option compared to chlorinated solvents like dichloromethane. nih.govnih.gov The final products are often purified by recrystallization from a mixture of petroleum ether and ethyl acetate. nih.govnih.gov
Table 2: Reagents and Solvents in the Synthesis of 3-aryl-1,5-dioxaspiro[5.5]undecane-2,4-dione Derivatives
| Reaction Step | Reagents | Solvents | Purpose |
|---|---|---|---|
| Dione Formation | Malonic acid, Cyclohexanone, Acetic anhydride, Sulfuric acid | Water | Synthesis of the core this compound structure. nih.govnih.gov |
| Condensation | 4-Fluorobenzaldehyde or 4-Methoxybenzaldehyde | Ethanol | Formation of the benzylidene derivative via Knoevenagel condensation. nih.govnih.gov |
Structural and Conformational Elucidations of 1,5 Dioxaspiro 5.5 Undecane 2,4 Dione Systems
Crystal Structure Analysis via X-ray Diffraction
X-ray crystallographic analyses of various derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione have provided detailed insights into the geometry of its core structure. The central spiro carbon atom is a key feature, linking the two distinct ring systems. Studies on substituted benzylidene derivatives reveal specific geometric parameters. For instance, in 3-(2,4-dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the double bond connecting the dione (B5365651) ring to the substituent measures 1.346 (3) Å, while the adjacent single bond to the benzylidene ring is 1.462 (3) Å. nih.gov Similarly, in related N-containing spiro compounds, the exocyclic double bond lengths are found to be around 1.37 Å, consistent with previously reported values. researchgate.net
The internal angles and bond lengths of the dione ring are influenced by the presence of the carbonyl groups and the spiro center. These studies confirm the fundamental connectivity and provide a baseline for understanding the electronic and steric effects of various substituents on the core spiro framework.
| Parameter | Value |
|---|---|
| Compound | 3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione |
| Formula | C16H14Cl2O4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
The conformational flexibility of the cyclohexane (B81311) and dioxane rings is a critical aspect of the stereochemistry of this compound systems. The cyclohexane ring consistently adopts a stable chair conformation in most analyzed crystal structures. nih.govresearchgate.netresearchgate.netnih.gov This is the lowest energy conformation for a six-membered saturated ring, minimizing both angular and torsional strain.
In contrast, the 1,3-dioxane-2,4-dione ring exhibits greater conformational variability, often influenced by substituents. It is frequently observed in distorted envelope or boat conformations. nih.govresearchgate.net For example, in several benzylidene derivatives, the dioxane ring adopts a distorted envelope conformation where the spiro carbon atom acts as the flap. researchgate.netnih.gov In other cases, such as 3-(4-fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the dioxane ring is described as having a bath conformation, while the cyclohexane ring remains in a chair form. nih.gov Similarly, in 3-(2,4-dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the dioxane ring is in a distorted boat conformation. nih.gov This variability highlights the influence of crystal packing forces and substituent effects on the conformation of the heterocyclic ring.
| Compound Derivative | Cyclohexane Ring Conformation | 1,3-Dioxane-2,4-dione Ring Conformation | Reference |
|---|---|---|---|
| 3-(3,4-dimethylbenzylidene) | Chair | Distorted Envelope | researchgate.net |
| 3-((m-tolylamino)methylene) | Chair | Distorted Envelope | researchgate.net |
| 3-(2,4-dichlorobenzylidene) | Chair | Distorted Boat | nih.gov |
| 3-(4-fluorobenzylidene) | Chair | Bath | nih.gov |
| 3-(4-methoxybenzylidene) | Distorted Chair | Distorted Envelope | nih.gov |
The solid-state architecture of this compound crystals is stabilized by a network of non-covalent interactions. Weak intermolecular C–H···O hydrogen bonds are a common feature, often linking molecules into centrosymmetric dimers or extended chains. nih.govresearchgate.netnih.govnih.govnih.gov These interactions involve hydrogen atoms from the cyclohexane or substituent groups acting as donors and the oxygen atoms of the carbonyl or ether functionalities acting as acceptors.
| Interaction Type | Description | Observed In | Reference |
|---|---|---|---|
| C–H···O Hydrogen Bonds | Weak hydrogen bonds linking molecules into dimers or chains. | Most derivatives. | nih.govresearchgate.netnih.govnih.gov |
| π-π Stacking | Stacking of aromatic rings from substituents. | Aromatic derivatives (e.g., trimethoxybenzylidene). | researchgate.netresearchgate.net |
| C–H···π Interactions | Interaction between a C-H bond and an aromatic π-system. | Aromatic derivatives (e.g., trimethoxybenzylidene). | researchgate.netresearchgate.net |
Spectroscopic Characterization Techniques for Structural Assignment
While X-ray diffraction provides a static picture in the solid state, spectroscopic techniques are essential for confirming the structure and studying the behavior of molecules in solution.
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups within a molecule. For this compound systems, these techniques are routinely used to confirm the presence of key structural features. researchgate.net The most prominent signals in the IR spectra are the strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality. The exact frequency of these bands can provide clues about the electronic environment and potential hydrogen bonding involving the carbonyl groups.
Additionally, the fingerprint region of the IR and Raman spectra contains a wealth of information about the C-O stretching vibrations of the ether linkages and various bending modes of the entire spirocyclic framework. Although detailed assignments can be complex, vibrational spectroscopy serves as a rapid and indispensable method for confirming the identity and purity of synthesized this compound derivatives. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment. uobasrah.edu.iq
In the ¹³C NMR spectrum of a this compound, distinct signals are expected for the carbonyl carbons, the spiro carbon, and the carbons of the cyclohexane and dioxane rings. The chemical shift of the spiro carbon is particularly characteristic. The carbonyl carbons typically resonate at low field (downfield), often in the range of 160-170 ppm. The chemical shifts of the cyclohexane carbons can be analyzed to provide information about the ring's conformation in solution. researchgate.net
The ¹H NMR spectrum provides complementary information. The number of signals, their integration, chemical shifts, and coupling patterns reveal the connectivity of protons and their stereochemical relationships. For instance, the protons of the cyclohexane ring would appear as a complex set of multiplets, and their specific chemical shifts and coupling constants can help confirm the predominant chair conformation in solution. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing the complete connectivity of the molecule and assigning all proton and carbon signals definitively. mdpi.combas.bg
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In the context of this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into the electronic structure, particularly the effects of conjugation on the energy of these transitions.
The parent compound, this compound, contains two carbonyl groups within a six-membered ring. These carbonyl groups are the primary chromophores, which are parts of a molecule responsible for its color. The electronic transitions in such systems are typically of two types: the n → π* (an electron from a non-bonding orbital is excited to an anti-bonding π* orbital) and the π → π* (an electron from a bonding π orbital is excited to an anti-bonding π* orbital) transitions. The n → π* transitions are generally weaker and occur at longer wavelengths compared to the more intense π → π* transitions.
The introduction of conjugation to the this compound skeleton, for instance, through Knoevenagel condensation with aromatic aldehydes, leads to the formation of a more extended π-electron system. This extended conjugation has a significant impact on the electronic absorption spectra. As the extent of conjugation increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This decrease in the energy gap results in the absorption of light at longer wavelengths, a phenomenon known as a bathochromic or red shift.
Detailed research findings on various derivatives of this compound illustrate this principle. For example, the synthesis and characterization of benzylidene derivatives have been reported, where the exocyclic double bond extends the conjugation from the dione system to the aromatic ring.
A study by Zeng et al. (2013) on trimethoxybenzylidene derivatives of this compound provides concrete examples of this effect. researchgate.net While the full detailed spectral data is not available in the provided abstracts, the characterization via UV-Vis spectroscopy was a key part of their analysis, confirming the presence of the extended chromophoric system. researchgate.net
Another investigation by the same research group on 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione further highlights the influence of substituents on the aromatic ring. researchgate.net The dimethylamino group, being a strong electron-donating group, actively participates in the conjugated system, leading to a more significant red shift in the absorption maximum compared to an unsubstituted or methoxy-substituted benzylidene derivative. This is due to the enhanced delocalization of the π-electrons across the entire molecule.
The following table summarizes the expected trends in UV-Vis absorption based on the principles of electronic transitions and conjugation in this compound systems.
| Compound Class | Chromophore | Expected Electronic Transitions | Expected λmax Range | Effect of Conjugation |
| This compound (Parent) | Isolated Dione | n → π, π → π | Short wavelength UV | No extended conjugation |
| Benzylidene derivatives | Conjugated Enone-Dione | n → π, π → π | Longer wavelength UV-Vis | Bathochromic shift due to extended conjugation |
| Substituted Benzylidene derivatives (with electron-donating groups) | Extended Conjugated System | n → π, π → π | Significant bathochromic shift | Enhanced delocalization and larger red shift |
It is important to note that the solvent used for spectroscopic analysis can also influence the position and intensity of the absorption bands. Polar solvents can stabilize the excited state of n → π* transitions, leading to a hypsochromic (blue) shift, while π → π* transitions often exhibit a bathochromic shift in polar solvents.
Computational and Theoretical Investigations of 1,5 Dioxaspiro 5.5 Undecane 2,4 Dione
Quantum-Chemical Calculations (e.g., Density Functional Theory, Møller-Plesset Perturbation Theory)
Quantum-chemical calculations have been instrumental in understanding the fundamental characteristics of 1,5-dioxaspiro[5.5]undecane-2,4-dione and its derivatives.
Geometry Optimization and Electronic Structure Analysis of this compound
Geometry optimization studies, often employing methods like Density Functional Theory (DFT), have been crucial in determining the most stable three-dimensional arrangement of atoms in this compound and its derivatives. These calculations have revealed the intricate conformations of the fused ring systems. For instance, in derivatives of this compound, the 1,3-dioxane (B1201747) ring has been shown to adopt various conformations, including distorted boat, bath, and envelope forms. nih.govnih.govnih.gov The cyclohexane (B81311) ring typically assumes a chair conformation. nih.govnih.gov
Electronic structure analysis provides a detailed picture of the electron distribution within the molecule. For example, in 3-(2,4-dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the connection between the 1,3-dioxane ring and the benzene (B151609) ring involves a C10-C11 single bond with a length of 1.462 (3) Å and a C2═C10 double bond of 1.346 (3) Å. nih.gov These computational insights are often corroborated by experimental data from X-ray crystallography.
Exploration of the Potential Energy Surface and Conformational Isomerism
The potential energy surface (PES) of this compound and its analogs has been explored to understand the relative energies of different conformations and the barriers to their interconversion. The cyclohexane ring in these spiro compounds typically exists in a highly symmetric chair conformation, while the 1,3-dioxane ring can exhibit more flexibility, adopting distorted envelope or boat conformations. researchgate.net This conformational flexibility is a key area of investigation, as it can influence the molecule's biological activity and reactivity. For instance, in 3-(4-fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the 1,3-dioxane and cyclohexane rings are found in bath and chair conformations, respectively. nih.gov Similarly, the 1,3-dioxane ring in 3-(2,4-dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione exhibits a distorted boat conformation. nih.gov
Comparative Studies of Basis Sets and Levels of Theory on Calculated Properties
The accuracy of quantum-chemical calculations is highly dependent on the chosen level of theory and basis set. Researchers have conducted comparative studies to determine the most appropriate computational methods for accurately predicting the properties of this compound and its derivatives. For the related compound 1,7-dioxaspiro[5.5]undecane (1,7DSU), conformational sampling followed by B3LYP-D3(BJ)/def2-TZVP geometrical optimizations and MP2/aug-cc-pVTZ single-point energy calculations have been used to investigate its stability and intermolecular interactions. rsc.org The choice of method and basis set impacts the calculated geometric parameters, energies, and other molecular properties, and validating these choices against experimental data is a critical step in computational studies.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the oxygen atoms of the carbonyl groups and the ether linkages are expected to be regions of high electron density, represented by red or yellow colors on an MEP map. Conversely, the hydrogen atoms and the spiro carbon are likely to be in electron-deficient regions, indicated by blue colors. This charge distribution is fundamental to understanding the molecule's intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and orbital interactions within a molecule. wisc.edumpg.de It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the investigation of charge transfer and delocalization effects.
Investigation of Delocalizing Interactions (e.g., π→π, n→σ/π* Charge Transfer)**
NBO analysis can reveal significant delocalizing interactions within the this compound framework and its derivatives. These interactions, such as π→π* and n→σ/π charge transfers, contribute to the molecule's stability and electronic properties. For example, in derivatives containing aromatic rings, π→π* stacking interactions can play a crucial role in the crystal packing. researchgate.net
Quantification and Interpretation of Anomeric and Exo-Anomeric Effects in Dioxaspiro Systems
The conformational behavior of dioxaspiro systems, including this compound, is significantly influenced by stereoelectronic effects, namely the anomeric and exo-anomeric effects. researchgate.nete-tarjome.com The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a saturated heterocyclic ring to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.orgyoutube.com This phenomenon, originally observed in carbohydrate chemistry, is a departure from simple steric considerations and is attributed to stabilizing hyperconjugative interactions or dipole minimization. wikipedia.orgscripps.edu The most accepted explanation involves the overlap between a lone pair on the ring heteroatom (e.g., oxygen) and the antibonding (σ*) orbital of the adjacent exocyclic C-X bond, an interaction that is geometrically optimal in the axial conformation. youtube.com
In spirocyclic systems like 1,7-dioxaspiro[5.5]undecane, a related compound, the anomeric effect plays a crucial role in dictating the most stable conformation. e-tarjome.com Computational studies using methods like hybrid density functional theory (B3LYP) and ab initio molecular orbital theory (MP2) have been employed to quantify these effects. e-tarjome.com For 1,7-dioxaspiro[5.5]undecane, the conformation where two oxygen lone pairs are oriented antiperiplanar to the C-O bonds is found to be the most stable. e-tarjome.com This preference is a manifestation of the anomeric effect, which stabilizes the axial arrangement of the C-O bonds relative to the spiro center.
| Stereoelectronic Effect | Description | Stabilizing Interaction | Typical Energy (Sugars) |
| Anomeric Effect | Preference for an axial orientation of a heteroatomic substituent adjacent to a ring heteroatom. wikipedia.org | Overlap of a heteroatom lone pair with the adjacent exocyclic σ* C-X orbital. youtube.com | 4-8 kJ/mol wikipedia.org |
| Exo-Anomeric Effect | Preference for a gauche conformation of substituents attached to the anomeric carbon. wikipedia.org | Donation from an exocyclic oxygen lone pair into the σ* C-C orbital of the ring. nih.gov | Not specified |
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that govern crystal packing. scirp.orgresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities from all other molecules in the crystal. By mapping properties onto this surface, a detailed picture of intermolecular contacts can be generated.
For derivatives of this compound, Hirshfeld analysis reveals the nature and relative importance of different non-covalent interactions. researchgate.net In the crystal structure of 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the analysis shows that the crystal packing is controlled by van der Waals forces and weak C–H···O interactions, which link molecules into dimers. researchgate.net Similarly, for 3-(4-fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, weak intermolecular C–H⋯O hydrogen bonds are identified as the primary interactions linking molecules into centrosymmetric dimers. nih.gov
The table below summarizes the percentage contribution of various intermolecular contacts for a related spiro compound, illustrating the quantitative data obtainable from Hirshfeld surface analysis.
| Intermolecular Contact Type | Percentage Contribution (%) | Description |
| H···H | ~62% | Represents van der Waals forces and is often the most prevalent contact type. mdpi.com |
| O···H / H···O | ~15-20% | Indicates the presence of hydrogen bonding (e.g., C-H···O). mdpi.com |
| C···H / H···C | ~5-10% | Relates to weaker C-H···π or other van der Waals interactions. researchgate.net |
| C···C | Variable | Can indicate the presence of π-π stacking interactions between aromatic rings. researchgate.net |
Reaction Path Optimization and Transition State Localization for Synthetic Transformations
The synthesis of this compound and its derivatives often involves multi-component reactions, such as the Knoevenagel condensation followed by a Michael addition or a Diels-Alder reaction. researchgate.net Computational chemistry plays a vital role in understanding the mechanisms of these synthetic transformations through methods like reaction path optimization and transition state (TS) localization. These techniques allow for the detailed study of reaction mechanisms, stereochemical outcomes, and the influence of catalysts.
For instance, the one-pot synthesis of substituted spiro[5.5]undecane-1,5,9-triones, which share the core spiro[5.5]undecane framework, has been achieved via a three-component Knoevenagel-Diels-Alder reaction. researchgate.net Quantum mechanical calculations are employed to identify the configuration of the products and to propose reaction mechanisms. researchgate.net By modeling the potential energy surface of the reaction, researchers can locate the minimum energy pathways and identify the structures of transition states connecting reactants, intermediates, and products.
The stereochemical outcomes of these reactions can be rationalized by analyzing the steric and stereoelectronic interactions in intermediate structures. researchgate.net For example, in the formation of related 2,4-dioxabicyclo[3.3.1]nonane ring systems, the stereochemistry is explained by analyzing intermediate boat-like conformations of the 1,3-dioxane ring. researchgate.net Computational modeling of these intermediates and the transition states for subsequent steps, like kinetic protonation, allows for a prediction of the final product's stereochemistry. researchgate.net
These computational investigations provide insights that are crucial for optimizing reaction conditions, such as the choice of catalyst and solvent, to improve yields and achieve high diastereoselectivity and enantioselectivity. researchgate.net
Reaction Mechanisms and Chemical Transformations Involving 1,5 Dioxaspiro 5.5 Undecane 2,4 Dione
Mechanistic Pathways of Spiroketal and Spirodione Formation
The construction of the 1,5-dioxaspiro[5.5]undecane-2,4-dione framework can be achieved through several synthetic strategies, with acid-catalyzed cyclizations and multi-component reactions being prominent examples.
The formation of derivatives of this compound can be achieved through an acid-catalyzed Knoevenagel condensation. nih.gov This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. nih.gov For instance, the synthesis of 3-(4-Fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is accomplished by the reaction of malonic acid and cyclohexanone (B45756) in the presence of a strong acid like sulfuric acid.
The proposed mechanism for this acid-catalyzed cyclization is as follows:
Protonation of Cyclohexanone: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing its electrophilicity.
Enolization of Malonic Acid: Malonic acid undergoes enolization to form a nucleophilic enol intermediate.
Nucleophilic Attack: The enol of malonic acid attacks the protonated carbonyl carbon of cyclohexanone, forming a tetrahedral intermediate.
Intramolecular Cyclization and Dehydration: Subsequent intramolecular reactions and dehydration lead to the formation of the spiro[cyclohexane-1,5'- mdpi.comdioxane]-2',4',6'-trione core.
Condensation with an Aldehyde: This intermediate can then undergo a further Knoevenagel condensation with an aldehyde, such as 4-fluorobenzaldehyde, to yield the final substituted this compound derivative.
Boric acid has also been reported as an effective catalyst for Knoevenagel condensations, proceeding through a mechanism where the acid activates the aldehyde for nucleophilic attack by the enolate of the active methylene compound, followed by acid-catalyzed dehydration. mdpi.com

Multi-component reactions (MCRs) offer an efficient route to complex molecules like spiro compounds in a single step. mdpi.comnih.gov These reactions are advantageous due to their high atom economy and the ability to generate molecular diversity. nih.gov In the context of spiro[cyclohexane-1,5'- mdpi.comdioxane]-2',4',6'-trione derivatives, MCRs involving a Knoevenagel condensation/Michael addition/cyclization cascade have been developed. mdpi.com
While not explicitly detailed for this compound, related MCRs for other spirocyclic systems have shown autocatalytic behavior. For example, in the synthesis of certain spiro[5.5]undecane-1,5,9-trione derivatives, a by-product of the reaction, acetohydrazide, has been identified as a novel autocatalyst.
The general proposed mechanism for such MCRs involves:
Initial Knoevenagel Condensation: An aldehyde reacts with an active methylene compound (like malononitrile (B47326) or a barbituric acid derivative) in the presence of a catalyst to form an intermediate. mdpi.com
Michael Addition: A second nucleophile then adds to this intermediate via a Michael addition. mdpi.com
Intramolecular Cyclization: The resulting adduct undergoes an intramolecular cyclization to form the spirocyclic scaffold. mdpi.com
While the literature reviewed does not provide specific examples of oxidative annulation for the synthesis of this compound, this strategy has been successfully employed for the formation of other spirocyclic systems. For instance, palladium-catalyzed oxidative annulation of 1,3-dienes with 2-aryl cyclic 1,3-dicarbonyl compounds has been used to synthesize spiroindanes. This process typically involves C-H functionalization. The general principle of oxidative annulation involves the formation of a new ring through an oxidative process, often mediated by a metal catalyst. The application of such methods to the synthesis of this compound remains an area for future investigation.
Ring-Opening and Rearrangement Reactions of the 1,5-Dioxaspiro[5.5]undecane System
The 1,5-dioxaspiro[5.5]undecane core, particularly the spiroketal linkage, is susceptible to various ring-opening and rearrangement reactions, offering pathways to other functionalized and structurally diverse molecules.
Reductive ring-opening of spiroketals using reagents like lithium aluminum hydride in combination with a Lewis acid such as aluminum chloride has been reported for other systems. sigmaaldrich.com The regioselectivity of such openings is often influenced by steric and electronic factors within the molecule. Additionally, the ring-opening of donor-acceptor oxiranes with N-heteroaromatics, catalyzed by Lewis acids like Y(OTf)3, has been shown to proceed with high chemo- and regioselectivity, suggesting that Lewis acid catalysis could be a viable approach for the selective opening of the spiroketal in this compound. nih.gov
The rearrangement of the 1,5-Dioxaspiro[5.5]undecane skeleton to other spirocyclic architectures is another potential transformation, though specific examples for the dione (B5365651) derivative are not documented in the reviewed literature. However, rearrangements of other spirocyclic systems are known. For example, the ring enlargement of spiro-annelated cyclopropane (B1198618) derivatives bearing an ester group to form [n,5]-spiroketals has been achieved. nih.gov This process can be facilitated by Lewis acids, which may proceed through an open transition state, leading to the thermodynamically more favored anomeric spiroketal. nih.gov The potential for similar Lewis acid-catalyzed rearrangements of this compound to access different spirocyclic frameworks is a plausible area for further research.
Data Tables
Table 1: Selected Synthesized Derivatives of this compound
| Compound Name | Reactants | Reference |
| 3-(4-Fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Malonic acid, Cyclohexanone, 4-Fluorobenzaldehyde | |
| 3-(3,4-Dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | This compound, 3,4-Dimethylbenzaldehyde (B1206508) | researchgate.net |
| 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Not specified | researchgate.net |
| 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Not specified | researchgate.net |
| 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione | 3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione, Pentafluoropyridine | sigmaaldrich.com |
Reactivity Profiles of the Activated Methylene Group (C3-position) in this compound
The methylene group at the C3-position of this compound is flanked by two carbonyl groups, which significantly increases the acidity of its protons. This "activated methylene" group is, therefore, a key site of reactivity, readily participating in a variety of chemical transformations. Its reactivity is analogous to that of other cyclic diketones and derivatives of malonic acid, such as Meldrum's acid. The principal reactions involving the C3-position are condensation reactions, particularly with aldehydes and amines, as well as alkylation reactions.
Knoevenagel Condensation
A prominent reaction involving the C3-position is the Knoevenagel condensation, where the activated methylene group reacts with aldehydes in the presence of a catalyst to form a new carbon-carbon double bond. This reaction is widely used to synthesize a range of 3-substituted benzylidene derivatives of this compound.
The general mechanism involves the deprotonation of the C3-methylene group by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol-type intermediate which subsequently undergoes dehydration to yield the final condensed product.
Several examples of Knoevenagel condensations with various substituted benzaldehydes have been reported, leading to the synthesis of novel spiro compounds. The choice of solvent, such as ethanol (B145695), is common for these reactions. researchgate.net
Table 1: Examples of Knoevenagel Condensation Products from this compound
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | 3,4-Dimethylbenzaldehyde | 3-(3,4-Dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | researchgate.net |
| This compound | 2,3,4-Trimethoxybenzaldehyde | 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | researchgate.net |
| This compound | 3,4,5-Trimethoxybenzaldehyde | 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | researchgate.net |
| This compound | 2,4-Dichlorobenzaldehyde (B42875) | 3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | nih.gov |
Reactions with Amines
The activated methylene group at C3 can also undergo condensation reactions with amines. For instance, the reaction with m-toluidine (B57737) leads to the formation of 3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. researchgate.net This transformation likely proceeds through the formation of an enamine or a related intermediate. Similarly, reactions with other monosubstituted benzenamines have been reported to yield novel O, N-containing spiro compounds. researchgate.net
Alkylation Reactions
The nucleophilic character of the carbanion generated at the C3-position also allows for alkylation reactions. While direct alkylation of this compound is a plausible transformation, multistep strategies involving related compounds have been documented. For example, derivatives of Meldrum's acid, which share the reactive 1,3-dicarbonyl motif, can undergo monoalkylation via a Michael addition, followed by a second alkylation with a haloalkane. researchgate.net
A specific example involving a derivative of this compound is the synthesis of 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione. This is achieved by reacting 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione with pentafluoropyridine. sigmaaldrich.com This reaction demonstrates the ability of the C3-position, once mono-alkylated, to undergo further substitution.
Domino Reactions
The reactivity of the C3-methylene group can be harnessed in more complex transformations, such as domino reactions. One such example is the three-component domino Knoevenagel/Diels-Alder reaction involving an aldehyde, this compound (acting as a Meldrum's acid analogue), and a dienophile, catalyzed by an amine like L-proline. researchgate.net These reactions are highly efficient for constructing complex polycyclic spiro compounds.
Advanced Derivatization and Functionalization Strategies of 1,5 Dioxaspiro 5.5 Undecane 2,4 Dione
Substitution at the C3-position of the Dione (B5365651) Ring
The C3 position of the 1,5-dioxaspiro[5.5]undecane-2,4-dione ring is flanked by two carbonyl groups, rendering the C3 protons acidic and the carbon atom highly nucleophilic upon deprotonation. This reactivity is frequently exploited for carbon-carbon and carbon-heteroatom bond formation.
A primary method for functionalizing the C3 position is the Knoevenagel condensation, a reaction between an active hydrogen compound and a carbonyl group, typically an aldehyde or ketone. wikipedia.orgsigmaaldrich.com This reaction, usually catalyzed by a weak base like piperidine (B6355638), proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org
In the context of this compound, the Knoevenagel condensation with various aromatic and heteroaromatic aldehydes provides a direct route to 3-aryl- or 3-heteroaryl-substituted derivatives. nih.gov These reactions are valuable for synthesizing compounds with extended conjugation and potential bioactivity. Research has demonstrated the successful synthesis of numerous derivatives, including those bearing electron-donating and electron-withdrawing substituents on the aromatic ring. For instance, condensation with 2,4-dichlorobenzaldehyde (B42875) yields 3-(2,4-dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. nih.gov Similarly, reactions with trimethoxybenzaldehyde and 3,4-dimethylbenzaldehyde (B1206508) have been reported, affording the corresponding benzylidene products. researchgate.net The resulting enones are often crystalline solids, and their structures have been confirmed by techniques such as X-ray crystallography. nih.govresearchgate.netresearchgate.net
| Aldehyde Reactant | Resulting C3-Substituted Derivative | Reference |
|---|---|---|
| 2,4-Dichlorobenzaldehyde | 3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | nih.gov |
| 3,4-Dimethylbenzaldehyde | 3-(3,4-Dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | researchgate.net |
| 4-(Dimethylamino)benzaldehyde | 3-(4-(Dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | researchgate.net |
| 2,3,4-Trimethoxybenzaldehyde | 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | researchgate.net |
| 3,4,5-Trimethoxybenzaldehyde | 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | researchgate.net |
Beyond C-C bond formation, the C3 position can also be functionalized with nitrogen-containing groups. The reaction of this compound with substituted anilines (benzenamines) in the presence of an orthoformate, such as trimethoxymethane, leads to the formation of novel O, N-containing spiro compounds. researchgate.net This transformation introduces a substituted phenylamino (B1219803) moiety at the C3 position, creating a structure analogous to an enamine.
For example, reactions with p-toluidine (B81030) (a tolylamino group precursor) and various hydroxyphenylamines can be envisioned, although specific literature examples for these exact groups are less common than for nitro- or chloro-substituted anilines. The synthesis of compounds like C16H16ClNO4 and C16H16N2O6 has been achieved through the reaction of this compound with p-chloroaniline and p-nitroaniline, respectively. researchgate.net The structures of these products, confirmed by single-crystal X-ray diffraction, show a central carbon atom linked to both the this compound group and the phenylamino ring. researchgate.net This methodology provides a pathway to derivatives with potential applications as ligands or in materials science.
| Aniline Reactant | Resulting C3-Substituted Derivative | Reference |
|---|---|---|
| p-Chloroaniline | 3-((4-chlorophenyl)amino)-1,5-dioxaspiro[5.5]undecane-2,4-dione derivative | researchgate.net |
| p-Nitroaniline | 3-((4-nitrophenyl)amino)-1,5-dioxaspiro[5.5]undecane-2,4-dione derivative | researchgate.net |
Modification and Functionalization of the Cyclohexane (B81311) Ring
Direct functionalization of the spiro-fused cyclohexane ring in a pre-formed this compound is chemically challenging due to the unactivated C-H bonds of the carbocycle. Therefore, the prevailing strategy is not to modify the existing ring but to construct the spirocycle from an already functionalized cyclohexanone (B45756) derivative. nih.govorgsyn.org
This approach allows for the introduction of a wide array of functional groups onto the cyclohexane portion of the molecule. The synthesis typically involves the transketalization reaction between a substituted cyclohexanone and a suitable 1,3-diol, or the reaction of a substituted cyclohexanone with malonic acid and acetic anhydride (B1165640). nih.gov For example, spirocyclic ligands for the σ(1) receptor have been synthesized with exocyclic amino groups attached to the cyclohexane ring. nih.gov These syntheses begin with functionalized cyclohexanones, which are then used to build the spirocyclic system. This "bottom-up" approach provides precise control over the placement and type of functionality on the cyclohexane moiety, which is crucial for tuning the molecule's properties for specific applications, such as drug design. nih.gov
Strategies for the Introduction of Chiral Auxiliaries for Subsequent Resolution
The synthesis of enantiomerically pure spirocyclic compounds is of significant interest, particularly in pharmaceutical development. A common strategy to achieve this is through the use of a chiral auxiliary—a stereogenic unit temporarily attached to the molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org
For this compound derivatives, chirality can be introduced at the C3 position. One effective method is the catalytic enantioselective alkylation of the corresponding enolate. This involves deprotonating the C3 position and reacting the resulting prochiral enolate with an alkylating agent in the presence of a chiral catalyst, often a palladium complex with a chiral ligand. This strategy can generate C(α)-tetrasubstituted stereocenters with high enantioselectivity. researchgate.net
Alternatively, a chiral auxiliary can be directly incorporated into the molecule. This can be achieved by:
Reaction with a chiral alcohol or amine: The dione ring can be reacted with a chiral amine or alcohol to form a diastereomeric adduct. These diastereomers can then be separated using standard techniques like chromatography or crystallization. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched spiro-dione.
Synthesis from a chiral precursor: The spirocycle can be built using a chiral diol or a chiral cyclohexanone derivative, embedding the stereochemistry from the start.
Once a racemic or diastereomeric mixture is formed, resolution is required. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers. mdpi.comnih.gov The molecules are passed through a column containing a chiral selector, which interacts differently with each enantiomer, leading to different retention times and enabling their separation. mdpi.com This technique has been successfully applied to resolve racemic mixtures of various complex molecules, including propranolol (B1214883) derivatives, and is a viable method for the resolution of chiral this compound derivatives. mdpi.com
Applications in Advanced Materials and Catalysis
Incorporation of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives into Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like frequency conversion and optical switching. The development of organic NLO materials often focuses on creating molecules with a strong charge-transfer character, typically by connecting an electron-donating group and an electron-accepting group through a π-conjugated system.
The this compound moiety can act as an effective electron-accepting group. Through Knoevenagel condensation with various aromatic aldehydes, a wide range of derivatives have been synthesized where the dione (B5365651) is conjugated to an aromatic ring system. researchgate.net This creates a donor-π-acceptor (D-π-A) framework, which is a fundamental design principle for NLO chromophores. While the synthesis of numerous such derivatives is well-documented, specific measurements of their NLO properties, such as second-harmonic generation (SHG) efficiency, are not extensively reported in the available literature. However, the structural characteristics of these molecules strongly suggest their potential for NLO applications. nih.govmdpi.comresearchgate.net
Several benzylidene derivatives of this compound have been synthesized and characterized crystallographically, providing insight into their solid-state arrangement, a key factor for bulk NLO properties.
| Derivative Name | Molecular Formula | Aromatic Aldehyde Precursor |
|---|---|---|
| 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C19H22O7 | 2,3,4-Trimethoxybenzaldehyde |
| 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C19H22O7 | 3,4,5-Trimethoxybenzaldehyde |
| 3-(3,4-Dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C18H20O4 | 3,4-Dimethylbenzaldehyde (B1206508) |
| 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C14H14O5 | Furan-2-carbaldehyde nih.gov |
Development as Components in Organic Semiconductor and Emitting Materials
The unique spirocyclic architecture, which enforces a rigid, perpendicular arrangement of two molecular planes, has made spiro compounds highly attractive for applications in organic electronics, particularly in Organic Light Emitting Diodes (OLEDs). This structure helps to prevent intermolecular aggregation and crystallization in thin films, leading to improved device stability and performance. Specifically, spiro compounds are noted for their potential as hole-transporting materials (HTMs). researchgate.net
While the famous HTM "Spiro-OMeTAD" is a different spirocyclic structure, the underlying principle of using a spiro center to create stable amorphous materials is broadly applicable. Derivatives of this compound represent a class of spiro compounds that could potentially be developed into components for organic semiconductors. Their synthesis from readily available precursors makes them interesting candidates for further research in this area, although specific studies detailing their performance in electronic devices are limited.
Utilization as Monomers for Sustainable and Chemically Recyclable Polymers
The development of polymers that can be chemically recycled back to their constituent monomers is a key goal for creating a circular economy for plastics. nih.govrsc.org Ring-opening polymerization (ROP) of cyclic monomers, such as lactones and cyclic carbonates, is a primary route to producing polyesters and polycarbonates with this desirable property. mdpi.comresearchgate.net
Despite a thorough review of the scientific literature, no studies have been found that report the use of this compound as a monomer in ring-opening polymerization to produce sustainable or chemically recyclable polymers. The chemical structure of this compound, which is analogous to a cyclic dianhydride, differs significantly from the more commonly polymerized cyclic esters, and its potential for polymerization has not been documented.
Role in Catalysis
The this compound framework has been explored in the context of catalysis, both as a target structure synthesized using catalytic methods and as a platform for developing new catalytic applications.
Asymmetric catalysis relies on chiral ligands to control the stereochemical outcome of a reaction. Privileged chiral scaffolds, such as BINOL and SPINOL, are often used to construct these ligands. nih.gov A search of the available scientific literature did not yield any examples of chiral ligands for asymmetric catalysis that are built upon the this compound scaffold. While the synthesis of chiral spiro compounds is an active area of research, the application of this specific spirodione as a ligand backbone is not reported.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.com Derivatives of this compound have been shown to function as precursors in organocatalytic transformations.
Chirality and Stereoselective Aspects of 1,5 Dioxaspiro 5.5 Undecane 2,4 Dione Systems
Enantiomer Separation and Resolution Techniques
The separation of enantiomers from a racemic mixture is a crucial step in stereochemical studies and for the application of chiral compounds. For 1,5-dioxaspiro[5.5]undecane-2,4-dione systems and their analogs, several techniques are employed to achieve this separation.
Chiral Chromatographic Methods (HPLC, Gas Chromatography) for Separation
Direct separation of enantiomers can be achieved using chromatographic techniques where the stationary phase is chiral. These methods are widely used for both analytical and preparative scale separations. researchgate.net
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for resolving enantiomers of spirocyclic compounds. The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective. nih.gov For instance, the enantiomeric purity of a derivative of this compound was determined using a Chiralcel IA column, which is an amylose-based CSP. escholarship.org These columns create a chiral environment where enantiomers exhibit different affinities, leading to different retention times and thus, separation.
Gas Chromatography (GC): Chiral GC is another effective technique, particularly for volatile and thermally stable spiro compounds. In a study on derivatives of 3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane, a close structural analog, both diastereomers and their respective enantiomers were successfully separated. researchgate.net The separation was performed on a capillary column coated with a β-cyclodextrin derivative (Supelco β-Dex-120), which acts as the chiral selector. researchgate.net Similarly, chiral GC has been used to resolve enantiomers of 1,7-dioxaspiro[5.5]undecanols, demonstrating the utility of this method for related spiroketal systems. colab.wsrsc.org
| Compound Type | Chromatographic Method | Chiral Stationary Phase (CSP) / Column | Reference |
|---|---|---|---|
| This compound derivative | HPLC | Chiralcel IA (Amylose-based) | escholarship.org |
| 3-Ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane derivatives | GC | Supelco β-Dex-120 (β-Cyclodextrin derivative) | researchgate.net |
| 1,7-Dioxaspiro[5.5]undecanol derivatives | GC | Lipodex A | colab.ws |
Derivatization with Chiral Auxiliaries for Diastereomeric Separation
An indirect method for separating enantiomers involves their derivatization with a single enantiomer of a chiral auxiliary. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatographic techniques. After separation, the chiral auxiliary is cleaved to yield the isolated, enantiomerically pure compounds. While this is a common strategy in organic synthesis, specific applications for the derivatization of this compound itself are not extensively documented in the reviewed literature. The effectiveness of this method relies on the ability to introduce a functional group into the spiro-dione that can react with a suitable chiral auxiliary, such as a chiral acid, alcohol, or amine. researchgate.net
Formation and Resolution of Diastereomeric Salts
For chiral compounds that contain an acidic or basic functional group, resolution can be achieved by forming diastereomeric salts. This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent (a chiral base for an acidic substrate, or a chiral acid for a basic substrate). The resulting diastereomeric salts often have different solubilities, allowing one diastereomer to be selectively crystallized from the solution. The crystallized salt is then separated, and the acid-base reaction is reversed to recover the pure enantiomer. The parent this compound lacks a suitable acidic or basic center for this method. However, derivatives incorporating such functionalities could potentially be resolved using this approach.
Determination of Absolute Configuration via Spectroscopic and Computational Methods
Once enantiomers are separated, determining their absolute configuration (the actual three-dimensional arrangement of atoms) is a critical task. While single-crystal X-ray crystallography is the definitive method, it requires the formation of high-quality crystals, which is not always feasible. spectroscopyeurope.com Consequently, solution-state spectroscopic methods, coupled with quantum mechanical calculations, have become indispensable tools. spectroscopyeurope.combiotools.us
The standard procedure involves measuring the experimental chiroptical spectrum of an isolated enantiomer and comparing it to the theoretically predicted spectra for both possible configurations (R and S). spectroscopyeurope.combiotools.us A match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. biotools.us
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us Since enantiomers produce mirror-image VCD spectra, this technique is highly sensitive to stereochemistry. nih.govresearchgate.net The experimental VCD spectrum is compared with a spectrum predicted by ab initio Density Functional Theory (DFT) calculations. spectroscopyeurope.com This method is powerful because it can be applied to molecules in solution and does not require a chromophore. biotools.us
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized UV-visible light by electronic transitions within a molecule. mdpi.com It is particularly useful for molecules containing a chromophore. The comparison of experimental ECD spectra with DFT-calculated spectra is a reliable method for assigning the absolute configuration of complex chiral molecules, including spiro systems. mdpi.comacs.org
Computational Methods: The reliability of VCD and ECD for assigning absolute configuration hinges on the accuracy of quantum chemical calculations, most notably DFT. frontiersin.orgmdpi.com The process begins with a thorough conformational search to identify all low-energy conformers of the molecule. frontiersin.org Subsequently, the chiroptical spectra (VCD or ECD) are calculated for each conformer, and a Boltzmann-averaged spectrum is generated based on their relative energies. acs.org This final computed spectrum is then compared with the experimental data to assign the correct stereochemistry. biotools.us
| Method | Principle | Key Requirement | Advantages |
|---|---|---|---|
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light by vibrational transitions. | Chirality. | Applicable to most organic molecules in solution, rich in structural information. biotools.usresearchgate.net |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by electronic transitions. | Presence of a chromophore. | Highly sensitive for compounds with UV-Vis absorption, well-established methodology. mdpi.com |
| Density Functional Theory (DFT) Calculations | Quantum mechanical prediction of molecular properties, including chiroptical spectra. | Computational resources. | Essential for interpreting experimental VCD/ECD spectra and assigning absolute configuration. spectroscopyeurope.comfrontiersin.org |
Influence of Stereochemistry on Molecular Conformation, Reactivity, and Applications
The stereochemistry of the this compound system dictates its three-dimensional shape, which in turn governs its physical and chemical properties.
Reactivity and Applications: The spatial arrangement of functional groups, dictated by the molecule's stereochemistry, is critical for its reactivity. In stereoselective reactions, the specific 3D structure of a chiral spiro compound will favor attack from a particular direction, leading to the preferential formation of one stereoisomer of the product. acs.org
This stereochemical control is paramount in biological applications, as receptors, enzymes, and other biological targets are themselves chiral. nih.gov The two enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicities. nih.govnih.gov One enantiomer may be therapeutically active while the other is inactive or even harmful. nih.gov While specific biological applications for this compound are not widely detailed, spirocyclic frameworks are recognized as important scaffolds in medicinal chemistry. researchgate.net The stereochemistry of these systems would be a critical factor in their potential use as pharmaceuticals, directly influencing their potency and selectivity. nih.gov
| Property | Influence of Stereochemistry | Details |
|---|---|---|
| Molecular Conformation | Determines the 3D shape of the molecule. | Cyclohexane (B81311) ring typically in a chair form; dioxane-dione ring in a distorted envelope/boat. researchgate.net Can induce helical chirality (P/M) in the spiro skeleton. researchgate.net |
| Reactivity | Governs stereoselectivity in chemical reactions. | The fixed spatial arrangement of atoms directs incoming reagents, favoring the formation of specific stereoisomers. acs.org |
| Biological Applications | Crucial for interaction with biological targets. | Enantiomers can have different potency, selectivity, and metabolism due to chiral recognition by enzymes and receptors. nih.govnih.gov |
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Methodologies for Diversely Substituted 1,5-Dioxaspiro[5.5]undecane-2,4-diones
The synthesis of the core 1,5-dioxaspiro[5.5]undecane-2,4-dione structure is established, but future research will undoubtedly focus on creating a diverse library of substituted derivatives through more advanced and efficient synthetic strategies. The development of one-pot, multi-component reactions represents a highly promising avenue. For instance, L-proline catalyzed three-component Knoevenagel–Diels–Alder reactions have been successfully used to produce highly substituted spiro[5.5]undecane-1,5,9-triones, a method that could be adapted for the 2,4-dione analogue. researchgate.net
Modern catalytic systems are poised to revolutionize the synthesis of these compounds. The application of transition metal catalysis, such as rhodium(I)-catalyzed decarbonylative spirocyclization or gold-catalyzed cyclizations, could provide novel pathways to functionalized spirocycles with high efficiency. nih.govresearchgate.net Similarly, organocatalysis offers a powerful tool for achieving high stereoselectivity. Enantioselective methods, including those using chiral organo-cations or tertiary amines, could be explored to synthesize chiral, non-racemic this compound derivatives. rsc.orgacs.org Cascade reactions, which form multiple bonds in a single operation, will also be crucial for building molecular complexity efficiently. acs.org The goal is to move beyond classical condensation reactions to methodologies that offer superior control over stereochemistry, reduce waste, and provide access to a wider range of functional groups on the spirocyclic core. nih.gov
Exploration of Advanced Computational Models for Predicting Reactivity and Properties
Computational chemistry is set to become an indispensable tool in the exploration of this compound and its derivatives. Advanced computational models, particularly those based on Density Functional Theory (DFT), will enable researchers to predict the reactivity and properties of these molecules with increasing accuracy. scirp.orgua.es DFT calculations can be employed to understand the origins of stereocontrol in synthetic reactions, guiding the choice of catalysts and reaction conditions to achieve desired outcomes. ua.es
Furthermore, these models can predict key electronic properties, such as HOMO/LUMO energy levels, which are critical for designing materials with specific electronic or photophysical characteristics. scirp.org The use of descriptors, like the dual descriptor (DD) derived from DFT, can help predict the most likely sites for nucleophilic or electrophilic attack, thereby streamlining the design of new synthetic transformations. scirp.org As computational power grows, machine learning algorithms and Quantitative Structure-Activity Relationship (QSAR) models may also be developed to predict the properties of large virtual libraries of derivatives, accelerating the discovery of compounds with desired functionalities without the need for exhaustive synthesis and screening. news-medical.netnih.gov
Expansion of Applications in Emerging Fields of Material Science and Supramolecular Chemistry
The unique three-dimensional structure of the this compound scaffold makes it a highly attractive building block for material science and supramolecular chemistry. nih.gov Its rigid framework serves as a scaffold to present functional groups in well-defined spatial orientations, a critical feature for the design of advanced materials. mskcc.org Future research will likely explore the incorporation of this spirocyclic unit into polymers, creating materials with novel thermal, mechanical, and optical properties.
In supramolecular chemistry, the focus will be on exploiting the non-covalent interactions of the molecule. Crystal structure analyses of existing derivatives have already revealed the presence of intermolecular C–H···O hydrogen bonds and, in some cases, π···π stacking interactions. researchgate.net These interactions can be harnessed to direct the self-assembly of these molecules into highly ordered supramolecular architectures, such as liquid crystals, gels, or porous organic frameworks. By systematically modifying the substituents on the spirocyclic core, researchers can tune these intermolecular forces to control the assembly process and the properties of the resulting supramolecular materials.
Design of Highly Functionalized Derivatives with Tailored Electronic and Structural Properties
A primary direction for future research will be the rational design and synthesis of highly functionalized derivatives of this compound with precisely tailored properties. This involves the strategic introduction of various substituents to manipulate the molecule's electronic and structural characteristics. For example, the synthesis of benzylidene derivatives has already demonstrated that substituents on the aromatic ring influence the molecule's crystal packing and intermolecular interactions. researchgate.net
Future work will expand on this by incorporating a broader range of functional groups. Attaching electron-donating or electron-withdrawing groups will allow for the fine-tuning of the molecule's redox potentials and HOMO/LUMO energy gap. Introducing chromophores or fluorophores could lead to new photoactive materials for use in sensors or organic light-emitting diodes (OLEDs). The synthesis of derivatives with different steric bulk and stereochemistry will also be crucial for controlling solid-state packing and, consequently, the material's bulk properties. researchgate.netnih.gov
| Compound Name | Molecular Formula | System/Space Group | Reference |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C19H22O7 | Orthorhombic, Pna21 | researchgate.net |
| 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C19H22O7 | Triclinic, P-1 | researchgate.net |
| 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C18H20O4 | Monoclinic, Cc | researchgate.net |
| 3-(4-Fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | C16H15FO4 | Monoclinic, P21/c | nih.gov |
| This compound | C9H12O4 | Triclinic, P-1 | researchgate.net |
Deeper Mechanistic Understanding of Complex Transformations and Catalytic Cycles Involving the Spirocyclic Core
To fully unlock the synthetic potential of the this compound core, a deeper mechanistic understanding of the reactions used to synthesize and modify it is essential. Future research should focus on elucidating the complex reaction pathways and catalytic cycles involved in its formation. researchgate.net
Detailed mechanistic studies, combining experimental techniques like kinetic analysis, isotopic labeling, and in-situ spectroscopy with computational modeling, can provide invaluable insights. nih.govacs.org For example, understanding the precise catalytic cycle in organocatalyzed cascade reactions can help in optimizing catalyst design for higher efficiency and selectivity. acs.org Clarifying the role of Lewis acids in gold-catalyzed spiroketalization or the intermediates in rhodium-catalyzed processes will enable the rational improvement of these methods. nih.govacs.org This fundamental knowledge is not only academically important but also crucial for transitioning these synthetic methods from laboratory-scale curiosities to robust and scalable processes for producing novel materials.
Q & A
Q. What are the common synthetic routes for synthesizing 1,5-Dioxaspiro[5.5]undecane-2,4-dione derivatives?
A typical synthesis involves condensing malonic acid with cyclohexanone in the presence of acetic anhydride and sulfuric acid, followed by reaction with substituted benzaldehydes (e.g., 2,4-dichlorobenzaldehyde) to form derivatives. For example, derivatives like 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione are synthesized via ethanol-mediated condensation, yielding single crystals suitable for X-ray analysis . Reaction optimization often includes adjusting stoichiometry, temperature (e.g., 303 K), and solvent evaporation rates to improve yields .
Q. How is X-ray crystallography applied to determine the structural conformation of this compound derivatives?
Single-crystal X-ray diffraction (e.g., Bruker SMART CCD) is used to resolve the distorted boat conformation of the 1,3-dioxane ring and chair conformation of the cyclohexane ring. Cremer-Pople puckering parameters (Q, θ, φ) quantify ring distortions, with values like Q = 0.552 Å and θ = 0.7° confirming chair geometry in cyclohexane . SHELX software refines structural models, achieving R-factors < 0.060 for high-resolution data .
Q. What spectroscopic methods are employed to characterize these compounds?
¹H NMR identifies intermediates and products, such as the diagnostic peak at 3.05 ppm for 3-(1-hydroxyhexylidene) derivatives . IR spectroscopy confirms carbonyl stretches (~1750 cm⁻¹) and hydrogen bonding. UV-Vis and fluorescence spectroscopy are used to study electronic transitions and substituent effects on properties like emission .
Advanced Research Questions
Q. How can coupling reaction efficiency be optimized for introducing alkyl/aryl substituents?
Carbodiimide coupling agents (e.g., EDC·HCl) enable derivatization via a two-step approach: (1) coupling hexanoic acid to the spiro core and (2) reducing intermediates to yield 3-hexyl derivatives. Reaction success (82% conversion) is monitored via ¹H NMR to track residual reactants and intermediates. Optimizing reaction time (4–7 days), catalyst (para-toluenesulfonic acid), and purification steps minimizes byproducts .
Q. How are contradictions between spectroscopic and crystallographic data resolved?
Discrepancies in substituent orientation (e.g., benzylidene group dihedral angles) arise from dynamic effects in solution vs. static crystal packing. For example, X-ray data may show a planar furan ring (dihedral angle = 7.15°), while NMR suggests conformational flexibility. Hybrid approaches combining DFT calculations (e.g., Gaussian software) with experimental data reconcile these differences .
Q. What computational methods support the analysis of electronic and steric effects in these compounds?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and non-covalent interactions (e.g., C–H⋯O hydrogen bonds). For 3-(4-dimethylaminobenzylidene) derivatives, DFT predicts charge transfer transitions aligning with UV-Vis absorption bands. Molecular docking studies further explore bioactivity correlates .
Q. How do substituents influence supramolecular interactions in crystal packing?
Electron-withdrawing groups (e.g., nitro, bromo) enhance π⋯π stacking and C–H⋯O hydrogen bonding, stabilizing 3D networks. For example, 3-((2-nitrophenylamino)methylene) derivatives exhibit intermolecular C–H⋯O bonds (2.87 Å) and π-stacking (3.5 Å offset), while 4-chloro substituents favor intramolecular hydrogen bonds .
Methodological Considerations
- Synthesis Troubleshooting : Low yields in coupling reactions may result from incomplete acid activation; adding molecular sieves or optimizing EDC·HCl stoichiometry improves efficiency .
- Crystallization : Slow ethanol evaporation (1 week) produces diffraction-quality crystals by allowing gradual lattice assembly .
- Data Refinement : SHELXL’s twin refinement module handles high-resolution macromolecular data, while SHELXE resolves phase ambiguities in experimental phasing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
